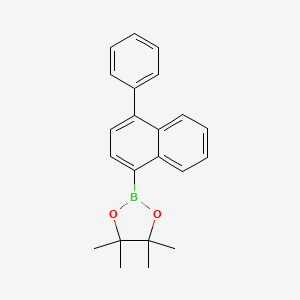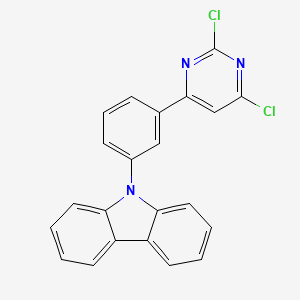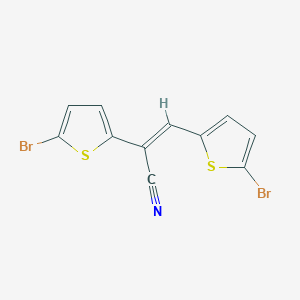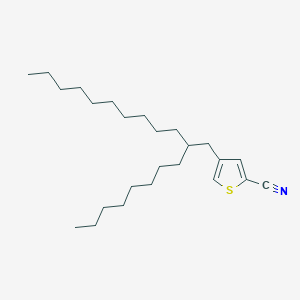
2,5-Bis(5-bromothiazol-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(5-bromothiazol-2-yl)thiophene is a chemical compound with the molecular formula C10H4Br2N2S3 and a molecular weight of 408.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-bromothiazol-2-yl)thiophene typically involves the bromination of thiophene derivatives. One common method is the reaction of 2-bromothiazole with thiophene in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(5-bromothiazol-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,5-Bis(5-bromothiazol-2-yl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
2,5-Bis(5-bromothiazol-2-yl)thiophene is similar to other thiophene derivatives, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. its unique bromine and sulfur content sets it apart, providing distinct chemical and physical properties.
Comparison with Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Other brominated thiophenes
Properties
IUPAC Name |
5-bromo-2-[5-(5-bromo-1,3-thiazol-2-yl)thiophen-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2S3/c11-7-3-13-9(16-7)5-1-2-6(15-5)10-14-4-8(12)17-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYOWDVCVHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=NC=C(S2)Br)C3=NC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)
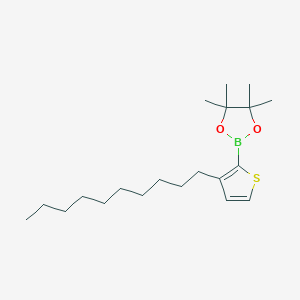
![2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8242824.png)
![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)

![5-chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242838.png)

![2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8242858.png)

